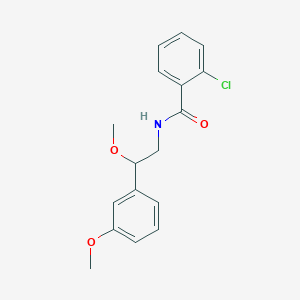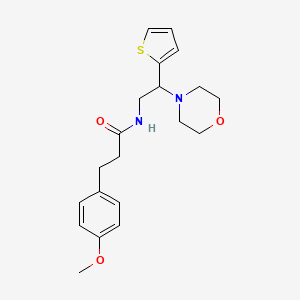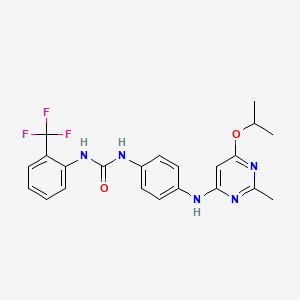
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Reactivity
- The compound's structure is related to carbamoylated 2‐phenylaminopyridines. These compounds have shown specific reactions towards electrophiles like carbonyl chloride and aryl isocyanates, with their exocyclic nitrogen acting as the nucleophile. This suggests potential in synthetic chemistry for developing new compounds (Mørkved, 1986).
Pyrimidine Derivatives and Reactions
- Research on pyrimidine derivatives, closely related to the chemical structure , shows interactions with phenyl isocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine. This indicates the compound's potential in the formation of various pyrimidine-based structures, which are significant in medicinal chemistry (Yamanaka, Niitsuma, Sakamoto, 1979).
Kinetics in Pyrimidine Rearrangements
- Studies on the kinetics of rearrangement in isopyrimidines to pyrimidines provide insights into the behavior of pyrimidine structures under certain conditions, which could be relevant for understanding the behavior of the compound in various environments (Schuchmann et al., 1984).
Hydrogen Bonding and Molecular Interaction
- Investigations into the complexation-induced unfolding of heterocyclic ureas reveal how such compounds can form hydrogen-bonded complexes. This property might be applicable to the compound , especially in the context of molecular self-assembly and design of supramolecular structures (Corbin et al., 2001).
Synthesis and Characterization of Derivatives
- The synthesis of cytosine derivatives from uracils, involving reactions with compounds like isopropyl iodide, provides a methodological insight into the possible synthetic routes and derivatizations that can be applied to the compound in focus (Zav’yalov et al., 1972).
Anion Recognition and Supramolecular Chemistry
- The study of substituted phenyl urea and thiourea silatranes highlights the anion recognition properties of such compounds, which could be relevant in the development of sensors or materials with specific anion-binding capabilities (Singh et al., 2016).
特性
IUPAC Name |
1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-13(2)32-20-12-19(26-14(3)27-20)28-15-8-10-16(11-9-15)29-21(31)30-18-7-5-4-6-17(18)22(23,24)25/h4-13H,1-3H3,(H,26,27,28)(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGYWNNWFWNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
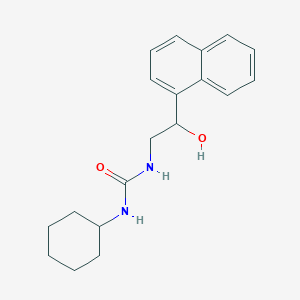
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)
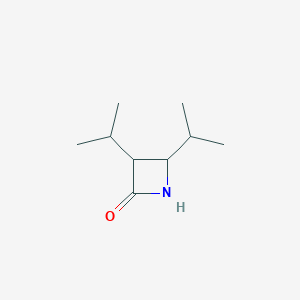
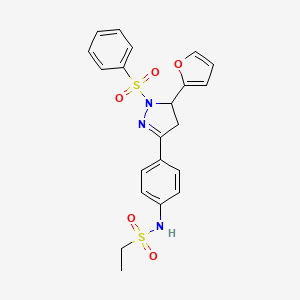

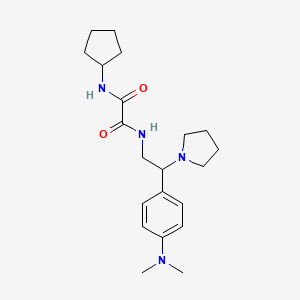
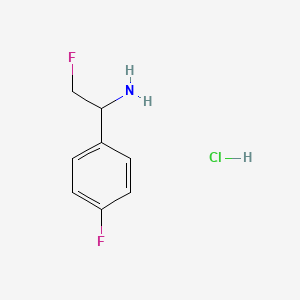
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)
